molecular formula C15H14F2I2O5 B12600527 Carbonic acid--4-fluoro-5-iodo-2-methylphenol (1/2) CAS No. 900175-52-2

Carbonic acid--4-fluoro-5-iodo-2-methylphenol (1/2)

Cat. No.: B12600527
CAS No.: 900175-52-2
M. Wt: 566.07 g/mol
InChI Key: GEAHYCBIQWAJLA-UHFFFAOYSA-N
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Description

Carbonic acid–4-fluoro-5-iodo-2-methylphenol (1/2) is a complex organic compound characterized by the presence of fluorine, iodine, and a methyl group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid–4-fluoro-5-iodo-2-methylphenol typically involves multi-step organic reactions. One common method includes the iodination of 2-methylphenol followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid–4-fluoro-5-iodo-2-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents such as N-bromosuccinimide. The reactions typically occur under controlled temperatures and pH conditions to optimize the yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated phenols .

Scientific Research Applications

Carbonic acid–4-fluoro-5-iodo-2-methylphenol has several applications in scientific research:

Mechanism of Action

The mechanism by which carbonic acid–4-fluoro-5-iodo-2-methylphenol exerts its effects involves interactions with specific molecular targets. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbonic acid–4-fluoro-5-iodo-2-methylphenol is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenolic ring. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

900175-52-2

Molecular Formula

C15H14F2I2O5

Molecular Weight

566.07 g/mol

IUPAC Name

carbonic acid;4-fluoro-5-iodo-2-methylphenol

InChI

InChI=1S/2C7H6FIO.CH2O3/c2*1-4-2-5(8)6(9)3-7(4)10;2-1(3)4/h2*2-3,10H,1H3;(H2,2,3,4)

InChI Key

GEAHYCBIQWAJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)I)F.CC1=CC(=C(C=C1O)I)F.C(=O)(O)O

Origin of Product

United States

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